5-Fluorosalicylic acid

Overview

Description

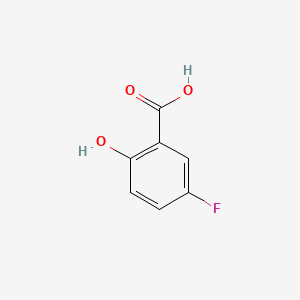

5-Fluorosalicylic acid: is a fluorinated derivative of salicylic acid, known chemically as 5-fluoro-2-hydroxybenzoic acid . It is a white crystalline solid with a molecular formula of C7H5FO3 and a molecular weight of 156.11 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluorosalicylic acid can be synthesized through several methods. One common approach involves the fluorination of salicylic acid. This process typically requires the use of fluorinating agents such as fluorine gas (F2) or hydrogen fluoride (HF) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using similar fluorination techniques but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorinating agents safely. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorosalicylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Complexation Reactions: It forms complexes with metal ions such as copper (Cu2+) and terbium (Tb3+).

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or are commonly used.

Complexation Reactions: These reactions often require the presence of metal salts and specific pH conditions.

Major Products Formed:

Substitution Reactions: Products vary depending on the substituent introduced.

Complexation Reactions: Metal complexes with distinct properties, such as fluorescence, are formed.

Scientific Research Applications

5-Fluorosalicylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluorosalicylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, its structural similarity to salicylic acid allows it to interfere with the biosynthesis of certain compounds in plants . Additionally, its ability to form complexes with metal ions can influence various biochemical processes .

Comparison with Similar Compounds

- 4-Fluorosalicylic acid

- 3-Chlorosalicylic acid

- 5-Chlorosalicylic acid

- 5-Bromosalicylic acid

- 2-Hydroxy-4-iodobenzoic acid

Comparison: 5-Fluorosalicylic acid is unique due to the position of the fluorine atom on the benzene ring, which influences its reactivity and properties. Compared to other halogenated salicylic acids, it exhibits distinct chemical behavior, particularly in its ability to form stable metal complexes and its use in fluorescence applications .

Biological Activity

5-Fluorosalicylic acid (5-FSA), also known as 5-fluoro-2-hydroxybenzoic acid, is a fluorinated derivative of salicylic acid that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 5-FSA, including its mechanisms of action, interactions with biological systems, and therapeutic potential.

- Chemical Formula : C₇H₅FO₃

- Molecular Weight : 156.11 g/mol

- CAS Number : 345-16-4

- Melting Point : 177 – 179 °C

5-FSA is characterized by the presence of a hydroxyl group at the 2-position and a fluorine substituent at the 5-position of the aromatic ring. This unique structure contributes to its chelating ability and interaction with metal ions, which is significant in various biological contexts.

Chelation Properties

5-FSA acts as a chelating agent, forming complexes with metal ions such as copper(II) and iron(III). The formation of these complexes can influence biological processes by modulating metal ion availability, which is crucial in enzymatic reactions and cellular signaling pathways. For example, studies have shown that 5-FSA forms stable complexes with copper(II) that can be utilized in pH sensors and fluorescence immunoassays .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of 5-FSA against various pathogens. A study exploring the anti-gonococcal activity of salicylic acid analogs reported that 5-FSA retains significant potency against multidrug-resistant strains of Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL . This suggests that modifications at the fluorine position can enhance or diminish antimicrobial efficacy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target/Organism | Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Neisseria gonorrhoeae | Inhibition | 2 - 8 |

| Chelation | Copper(II) ions | Complex formation | N/A |

| Enzyme Interaction | Various metal-dependent enzymes | Modulation of activity | N/A |

| Cytotoxicity | Human cell lines | Relative tolerance observed | IC50: 0.9 - 10 µM |

Case Studies

-

Antimicrobial Efficacy Against Gonococci :

A study investigated the efficacy of salicylic acid derivatives, including 5-FSA, against azithromycin-resistant strains of N. gonorrhoeae. The results indicated that while traditional antibiotics were less effective, compounds derived from salicylic acid exhibited promising antimicrobial properties, particularly against resistant strains . -

Complexation Studies :

Research on the complexation behavior of 5-FSA with copper(II) revealed that the ligand forms stable complexes in both aqueous and mixed solvents. The stability constants were determined through pH potentiometry and UV-visible spectroscopy, highlighting the importance of fluorine substitution in enhancing coordination properties .

Q & A

Basic Research Questions

Q. How are the acid dissociation constants (pKa) of 5-fluorosalicylic acid determined, and what methods validate its coordination modes with metal ions?

The acid dissociation constants are measured via pH-potentiometric titrations under controlled ionic strength (e.g., 0.1 mol dm⁻³ NaClO₄ at 298 K). The carboxyl group's pKa is directly measurable (~2.82), while the phenolic hydroxyl group's pKa (estimated ~12–13) is inferred due to intramolecular hydrogen bonding, which prevents direct titration . Coordination modes (e.g., L²⁻ vs. HL⁻) are validated using UV-vis spectroscopy and stability constant calculations, where ligand deprotonation upon metal binding is confirmed by spectral shifts .

Q. What experimental protocols are used to determine stability constants of iron(III)-5-fluorosalicylic acid complexes?

Stability constants (log β) are derived from pH-potentiometric titrations combined with spectrophotometric data. Solutions with varying metal-to-ligand ratios (1:1 to 1:10) are analyzed across pH 1–11. Programs like PSEQUAD process titration curves and spectral matrices to calculate constants, accounting for monomeric hydroxo/aqua species and polynuclear complexes. For example, log β for [FeL]⁺ is ~15.5–16.3, depending on ligand substituents .

Q. How does X-ray crystallography differentiate between polymorphs of this compound?

Polymorphs are identified by unit cell parameters and hydrogen-bonding networks. Polymorph I (monoclinic, P2₁/n) has one molecule per asymmetric unit, while Polymorph II (also monoclinic) exhibits twinning with two molecules per unit cell. Differences in hydrogen-bond angles (e.g., C=O···H-O-C) and packing arrangements are resolved via Rietveld refinement .

Q. What spectroscopic techniques are critical for identifying iron(III)-5-fluorosalicylic acid species in solution?

UV-vis spectroscopy (430–700 nm) tracks ligand-to-metal charge transfer (LMCT) bands, with absorption maxima shifting with pH (e.g., from 530 nm at pH 1 to 480 nm at pH 5). ESR and 2D spectral simulations further characterize paramagnetic species like [CuL₂H⁻²]²⁻, distinguishing monomeric vs. dimeric complexes .

Q. How is electron spin resonance (ESR) used to study copper(II)-5-fluorosalicylic acid coordination isomers?

ESR spectra in water-methanol mixtures (50% v/v) reveal g-tensor anisotropy and hyperfine splitting, identifying [CuLH⁻¹] (monomeric) and [Cu₂L₂H⁻³]⁻ (dimeric) species. Simulations of axial and rhombic distortions differentiate between square-planar and distorted-octahedral geometries .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., absence of isosbestic points) complicate speciation analysis in iron(III)-5-fluorosalicylic acid systems?

The lack of isosbestic points (Fig. 2, ) indicates equilibria involving ≥3 absorbing species. To resolve this, data are analyzed via matrix rank determination (e.g., Triang program) and nonlinear regression across 24 wavelengths. Species distributions are modeled using stability constants, with validation through residual analysis .

Q. What mechanistic insights explain substituent effects on stability constants of halogenated salicylic acid complexes?

Fluorine's electronegativity enhances ligand acidity, favoring L²⁻ coordination over HL⁻. Stability constants decrease with larger halogens (e.g., log β for [FeL]⁺: 16.3 (H), 15.5 (Cl/Br), 15.5 (I)), attributed to steric hindrance and reduced electron-donating capacity .

Q. How does excited-state intramolecular proton transfer (ESIPT) in this compound dimers influence photophysical properties?

Gas-phase studies show dual emission from "closed" monomer (344 nm absorption, red-shifted emission) and dimer species. Dimers undergo double proton transfer, leading to conical intersections with the ground state, evidenced by homogeneous spectral broadening and rapid non-radiative decay .

Q. What challenges arise in simulating ESR spectra for mixed hydroxo/salicylato copper(II) complexes?

Overlapping signals from [CuL]⁺, [CuL₂H⁻²]²⁻, and [Cu₂L₂H⁻³]⁻ require 2D spectral simulation to deconvolute contributions. Spin Hamiltonian parameters (g∥, g⊥, A∥) are optimized via iterative fitting, accounting for solvent polarity effects in water-methanol mixtures .

Q. How are solvent effects mitigated in potentiometric studies of metal-5-fluorosalicylic acid complexes?

In mixed solvents (e.g., 1:1 water-methanol), the Nernst equation is modified to correct for liquid junction potentials (parameters Jₕ, Jₒ). Protonation constants are recalculated using ionic strength corrections (SIT model), ensuring comparability with aqueous data .

Properties

IUPAC Name |

5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPRICQKUNODPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188054 | |

| Record name | 5-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-16-4 | |

| Record name | 5-Fluorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 345-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDQ70COQ4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.